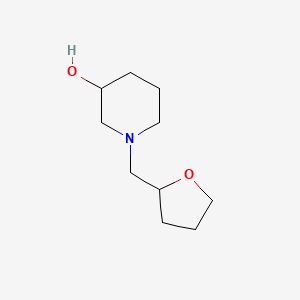

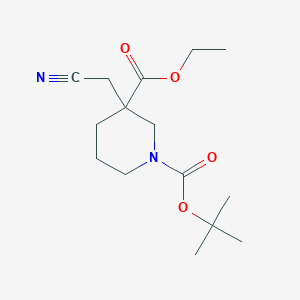

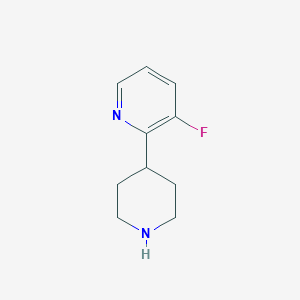

![molecular formula C12H21N3 B1467923 {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1343611-36-8](/img/structure/B1467923.png)

{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Overview

Description

The compound {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is an organic compound. It has a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol. The compound is closely related to 1-(cyclohexylmethyl)-1H-pyrazol-5-amine, which has a molecular weight of 179.27 and a linear formula of C10H17N3 .

Scientific Research Applications

Corrosion Inhibition

This compound has been identified as a potential corrosion inhibitor for carbon steel . The presence of the cyclohexylmethyl group may contribute to the formation of a protective layer on the metal surface, preventing oxidative reactions that lead to corrosion.

Solvent and Acid Acceptor

Due to its chemical structure, it can act as a solvent and acid acceptor in organic synthesis . This makes it valuable in reactions where control of acidity is crucial for the yield and quality of the product.

Vulcanization Accelerator Component

It serves as a component in vulcanization accelerators. Although the market for this application is relatively small, its role is significant in the production of rubber products where enhanced elasticity and strength are required .

Synthesis of Mps1 Kinase Inhibitors

The compound is utilized in the synthesis of Mps1 kinase inhibitors, which are important in cancer research. These inhibitors can potentially halt the proliferation of cancer cells by interfering with cell division .

Antituberculosis Agents

Researchers have used this compound in the synthesis of indole-2-carboxamides, which are explored as antituberculosis agents. This application is particularly relevant given the ongoing challenge of tuberculosis resistance to existing drugs .

Intermediate in Organic Synthesis

As an intermediate, it finds applications in various organic synthesis processes. Its reactivity with different organic molecules allows for the creation of a wide range of chemical compounds .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives are investigated for their therapeutic potential. Its structural flexibility enables the design of molecules with specific pharmacological activities .

Material Science

In material science, the compound could be used to modify the surface properties of materials. This includes altering hydrophobicity or enhancing the bonding strength in composites .

Mechanism of Action

Mode of Action

The interaction of this compound with its targets and the resulting changes at the molecular and cellular levels need to be investigated .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

properties

IUPAC Name |

1-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h8,10-11,13H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIVGABOXZZOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)

![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)